3-Nitroso-3-azabicyclo[3.3.1]nonane
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Overview
Description
3-Nitroso-3-azabicyclo[3.3.1]nonane is a bicyclic compound characterized by a unique structural framework. This compound belongs to the class of azabicyclo compounds, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroso-3-azabicyclo[3.3.1]nonane can be achieved through various methods. One common approach involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method yields the desired compound in good yields (up to 83%) and is considered practical for laboratory-scale synthesis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Nitroso-3-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the nitroso group and the bicyclic structure, which provide reactive sites for chemical transformations.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Nitroso-3-azabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Nitroso-3-azabicyclo[3.3.1]nonane involves its interaction with molecular targets through its reactive nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The compound’s bicyclic structure also allows it to fit into specific binding sites, enhancing its specificity and potency .
Comparison with Similar Compounds
3-Azabicyclo[3.3.1]nonane: Lacks the nitroso group but shares the bicyclic structure.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms in the bicyclic framework, leading to different reactivity and applications.
Indole-fused azabicyclo[3.3.1]nonane: Features an indole ring fused to the bicyclic structure, which imparts unique biological activities.
Uniqueness: . This makes it a valuable compound for both research and industrial applications.
Properties
CAS No. |
62784-55-8 |
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Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-nitroso-3-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H14N2O/c11-9-10-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6H2 |
InChI Key |
MZYMXPUJMFZZTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)CN(C2)N=O |
Origin of Product |
United States |
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